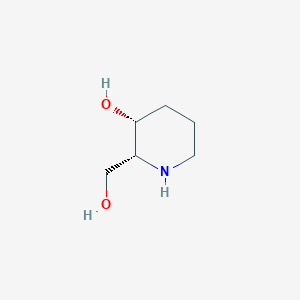
3-Quinolinecarboxylic acid, 4-hydroxy-, ethyl ester, 1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Quinolinecarboxylic acid, 4-hydroxy-, ethyl ester, 1-oxide is a quinoline derivative known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a quinoline ring, a carboxylic acid group, a hydroxyl group, an ethyl ester, and an oxide group. Its molecular formula is C12H11NO4, and it is often studied for its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Quinolinecarboxylic acid, 4-hydroxy-, ethyl ester, 1-oxide typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzaldehyde with ethyl acetoacetate, followed by cyclization and oxidation reactions. The reaction conditions often require the use of catalysts, such as acids or bases, and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: 3-Quinolinecarboxylic acid, 4-hydroxy-, ethyl ester, 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the oxide group to a hydroxyl group.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different chemical and biological properties .
Scientific Research Applications
3-Quinolinecarboxylic acid, 4-hydroxy-, ethyl ester, 1-oxide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex quinoline derivatives.
Biology: The compound is studied for its potential antimicrobial and antioxidant activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Quinolinecarboxylic acid, 4-hydroxy-, ethyl ester, 1-oxide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve oxidative stress modulation and enzyme inhibition .
Comparison with Similar Compounds
- 4-Hydroxyquinoline-3-carboxylic acid ethyl ester
- Ethyl 4-hydroxy-2-quinolinecarboxylate
- 4-Hydroxy-2-quinolones
Comparison: Compared to these similar compounds, 3-Quinolinecarboxylic acid, 4-hydroxy-, ethyl ester, 1-oxide is unique due to the presence of the oxide group, which can significantly alter its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for specific research applications .
Properties
CAS No. |
261629-95-2 |
|---|---|
Molecular Formula |
C12H11NO4 |
Molecular Weight |
233.22 g/mol |
IUPAC Name |
ethyl 1-hydroxy-4-oxoquinoline-3-carboxylate |
InChI |
InChI=1S/C12H11NO4/c1-2-17-12(15)9-7-13(16)10-6-4-3-5-8(10)11(9)14/h3-7,16H,2H2,1H3 |
InChI Key |
VQUDAVZHOXNIAJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN(C2=CC=CC=C2C1=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~1~-[(Thiophen-2-yl)methyl]benzene-1,4-diamine](/img/structure/B14246726.png)

![1-Ethenyl-2-[6-(1-ethenylbenzimidazol-2-yl)sulfanylhexylsulfanyl]benzimidazole](/img/structure/B14246742.png)

methanone](/img/structure/B14246750.png)



![6-Dodecyl-2,3-dihydro-6H-[1,4]dioxino[2,3-c]pyrrole](/img/structure/B14246773.png)





